2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of solvents like ethanol and bases such as sodium bicarbonate . Industrial production methods may involve high-throughput synthesis techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like hydrogen gas in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and bases like sodium bicarbonate. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins by binding to their active sites. This binding can lead to the inhibition of specific biochemical pathways, such as those involved in inflammation and cell proliferation . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine include:
2-Chloro-4-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and trifluoromethyl group but lacks the pyrazole and phenyl groups.
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure with a different substitution pattern on the pyrimidine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler pyrimidine derivatives .
Properties
Molecular Formula |
C28H20ClF3N4 |
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Molecular Weight |
504.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H20ClF3N4/c1-17-8-6-12-20(14-17)25-24(29)26(21-13-7-9-18(2)15-21)36(35-25)27-33-22(19-10-4-3-5-11-19)16-23(34-27)28(30,31)32/h3-16H,1-2H3 |
InChI Key |
AJBMXWNYOUPBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC=CC(=C5)C)Cl |
Origin of Product |
United States |
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